3-chloro-2,2-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide
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Overview
Description
3-chloro-2,2-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide is a complex organic compound that features a quinoline and thiophene moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2,2-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and thiophene intermediates, followed by their coupling under specific conditions.
Preparation of Quinoline Intermediate: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Preparation of Thiophene Intermediate: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling Reaction: The quinoline and thiophene intermediates are then coupled using a sulfonyl chloride reagent under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2,2-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-2,2-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: Potential use in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-chloro-2,2-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes involved in cell proliferation and inflammation.
Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have similar thiophene structures.
Quinoline Derivatives: Compounds like chloroquine and quinine, which share the quinoline moiety.
Uniqueness
3-chloro-2,2-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide is unique due to its combined quinoline and thiophene structure, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
3-Chloro-2,2-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C19H22ClN3O2S
- Molecular Weight : 393.91 g/mol
It appears as a white to off-white solid and demonstrates solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The presence of functional groups such as chloro, sulfonyl, and amide contributes to its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Anticancer Properties
The compound has shown promising anticancer activity , particularly against various cancer cell lines including breast and lung cancer cells. The mechanism appears to involve:
- Induction of Apoptosis : Studies have demonstrated that the compound can activate caspases, which are crucial for the apoptotic process. This leads to programmed cell death in cancerous cells.
The biological activity can be attributed to several mechanisms:
- Nucleophilic Substitution : The chloro group can participate in nucleophilic reactions, potentially leading to the formation of more active derivatives.
- Electrophilic Aromatic Substitution : The sulfonyl moiety enhances reactivity towards electrophiles.
Research Findings
A number of studies have investigated the biological effects of this compound:
Study | Findings |
---|---|
In vitro studies confirmed significant inhibition of cell proliferation in breast cancer cells with IC50 values indicating potency. | |
Mechanistic studies revealed activation of caspases 3 and 7 in treated cancer cell lines. | |
The compound exhibited selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index. |
Case Studies
Several case studies highlight the potential applications of this compound:
-
Breast Cancer Cell Line Study :
- Objective : Evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Results : The compound reduced cell viability by 70% at a concentration of 10 µM after 48 hours.
-
Lung Cancer Cell Line Study :
- Objective : Assess the impact on A549 lung cancer cells.
- Results : An IC50 value of 8 µM was determined, indicating significant potential for further development as an anticancer agent.
Potential Applications
Given its biological activity, this compound holds promise for various therapeutic applications:
- Cancer Therapy : As a lead compound for developing new anticancer drugs.
- Drug Development : Its unique structure allows for modifications that could enhance efficacy or reduce side effects.
Properties
IUPAC Name |
3-chloro-2,2-dimethyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S2/c1-18(2,12-19)17(22)20-14-7-8-15-13(11-14)5-3-9-21(15)26(23,24)16-6-4-10-25-16/h4,6-8,10-11H,3,5,9,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRSEVVFHFNSBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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